Eurycomanone

Übersicht

Beschreibung

Diese Verbindung kommt hauptsächlich in den Wurzeln der Pflanze vor und ist für ihre verschiedenen biologischen Aktivitäten bekannt, einschließlich ihres Potenzials, die Testosteronproduktion zu steigern, und ihrer zytotoxischen Wirkungen auf Krebszellen .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Extraktion und Reinigung von Eurycomanon aus Eurycoma longifolia umfasst mehrere Schritte. Der Prozess beinhaltet typischerweise die Herstellung eines medizinischen Extrakts aus der Pflanze, die Entfettung der konzentrierten Lösung, die Extraktion der Eurycomanon-Komponente, die Trennung durch Säulenchromatographie, die Entfärbung des Eluats und schließlich die Kristallisation und Reinigung . Diese Methode gewährleistet eine hohe Reinheit von Eurycomanon, wobei der Gehalt durch Hochleistungsflüssigchromatographie (HPLC) bis zu 98,6 % erreicht .

Industrielle Produktionsmethoden: Die industrielle Produktion von Eurycomanon folgt ähnlichen Extraktions- und Reinigungsprozessen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung fortschrittlicher chromatographischer Techniken und Kristallisationsmethoden, um die hohe Ausbeute und Reinheit der Verbindung sicherzustellen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The extraction and purification of eurycomanone from Eurycoma longifolia involve several steps. The process typically includes the preparation of a medicinal extract from the plant, degreasing of the concentrated solution, extraction of the this compound component, separation through pillar layer chromatography, decolouring of the elutriant, and finally, crystallization and purification . This method ensures a high purity of this compound, with content reaching up to 98.6% as determined by high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The process involves the use of advanced chromatographic techniques and crystallization methods to ensure the high yield and purity of the compound .

Analyse Chemischer Reaktionen

pH-Dependent Stability

Eurycomanone’s stability varies significantly across pH environments, critical for its bioavailability:

These findings highlight its vulnerability to acidic environments, impacting oral absorption .

Lipophilicity and Solubility

This compound’s low lipophilicity (log P = -0.45 ± 0.02) and aqueous solubility (<1 mg/mL in PBS) limit passive diffusion across biological membranes . Key experiments include:

-

Octanol-water partitioning : Confirmed hydrophilic nature, aligning with poor membrane permeability .

-

Paracellular transport enhancement : Sodium deoxycholate (0.5%) increased absorption by 2.3-fold in Caco-2 cell models, suggesting reliance on tight junction modulation .

Enzymatic Interactions

This compound interacts with metabolic enzymes and transport proteins:

Stability in Biological Matrices

-

Plasma stability : >90% intact after 4 hours in human plasma, indicating resistance to esterases and proteases .

-

Thermal stability : Degrades at temperatures >60°C, necessitating controlled storage conditions .

Structural Reactivity

While direct reaction mechanisms (e.g., oxidation, substitution) remain understudied in available literature, structural analogs suggest:

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Eurycomanone exhibits potent anticancer effects across various cancer types, demonstrating selective cytotoxicity towards malignant cells while sparing non-cancerous cells.

Case Studies

- A study demonstrated that this compound reduced the viability of A549 lung cancer cells significantly at concentrations ranging from 5 to 20 μg/mL, indicating its potential as a therapeutic agent for lung cancer .

- In vitro studies on leukemia models (K562 and Jurkat cells) revealed that this compound inhibited NF-κB activity and prevented p50/p65 nuclear translocation, further supporting its role as an anticancer agent .

Endocrinological Applications

This compound is recognized for its ability to enhance testosterone production, making it a candidate for treating testosterone deficiency and related conditions.

Case Studies

- In animal models, this compound improved fertility by enhancing spermatogenesis through the hypothalamus-pituitary-gonadal axis. The compound demonstrated a dose-dependent increase in testosterone levels in Leydig cells .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound, particularly in enhancing neurotrophin expression.

Summary Table of this compound Applications

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Anticancer | Apoptosis induction; Cell cycle arrest | Effective against MCF-7, HeLa, A549; IC50 as low as 2.2 μg/mL |

| Endocrinology | Inhibition of aromatase | Increased testosterone production in Leydig cells; potential treatment for infertility |

| Neuroprotection | Neurotrophin modulation | Enhanced neurotrophin-3 expression in Müller cells |

Wirkmechanismus

Eurycomanone exerts its effects through several molecular targets and pathways. One of the primary mechanisms is its ability to inhibit the enzyme aromatase, which leads to increased testosterone production by reducing the conversion of testosterone to estrogen . Additionally, this compound has been shown to induce apoptosis in cancer cells through the inhibition of key signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .

Vergleich Mit ähnlichen Verbindungen

Eurycomanon wird häufig mit anderen Quassinoiden wie Eurycomanol und Eurycomalacton verglichen, die ebenfalls aus Eurycoma longifolia isoliert werden . Obwohl diese Verbindungen ähnliche Strukturen aufweisen, ist Eurycomanon aufgrund seiner starken biologischen Aktivitäten einzigartig, insbesondere seiner Fähigkeit, die Aromatase zu hemmen und die Testosteronproduktion zu steigern . Andere ähnliche Verbindungen umfassen Canthin-6-on und β-Carbolin-Alkaloide, die ebenfalls in Eurycoma longifolia vorkommen und verschiedene biologische Aktivitäten aufweisen .

Zusammenfassend lässt sich sagen, dass Eurycomanon eine vielseitige Verbindung mit bedeutenden Potenzialen in verschiedenen wissenschaftlichen Bereichen ist. Seine einzigartigen chemischen Eigenschaften und biologischen Aktivitäten machen es zu einem wertvollen Forschungsobjekt für Wissenschaftler weltweit.

Biologische Aktivität

Eurycomanone is a quassinoid compound derived from the roots of Eurycoma longifolia, commonly known as Tongkat Ali. This compound has garnered significant attention due to its diverse biological activities, particularly in the context of cancer research and anti-inflammatory effects. The following sections provide a detailed overview of the biological activity of this compound, supported by various studies and findings.

This compound exhibits multiple mechanisms of action that contribute to its biological activity:

- Inhibition of NF-κB Pathway : this compound effectively inhibits the activation of the NF-κB pathway induced by TNFα, which is crucial in regulating immune response and inflammation. This inhibition occurs at low micromolar concentrations, demonstrating its potency without significant cytotoxic effects on certain cell lines .

- Cytotoxicity Against Cancer Cells : Studies have shown that this compound possesses cytotoxic properties against various cancer cell lines, including breast (MCF-7), liver (HepG2), lung (A549), and cervical (HeLa) cancers. The compound induces apoptosis in these cells, evidenced by DNA fragmentation and changes in apoptotic markers such as Bcl-2 and Bax .

In Vitro Studies

Numerous in vitro studies have assessed the effects of this compound on different cancer cell lines. Below is a summary of key findings:

In Vivo Studies

While most studies focus on in vitro effects, preliminary in vivo investigations suggest that this compound may also exert beneficial effects through similar mechanisms observed in vitro. However, further research is needed to fully understand its pharmacokinetics and bioavailability.

Case Studies

- Breast Cancer Study : A study involving MCF-7 cells demonstrated that this compound treatment resulted in significant apoptosis, with IC50 values indicating high efficacy. The study reported that after 72 hours of treatment, over 85% of the cells underwent apoptosis, highlighting its potential as a therapeutic agent against breast cancer .

- Liver Cancer Study : Research indicated that this compound exhibited cytotoxic effects on HepG2 cells while maintaining lower toxicity levels on non-cancerous cell lines like VERO and MDBK. This selectivity underscores its potential as a targeted anti-cancer therapy .

- Inflammation Model : In models assessing inflammation, this compound was shown to inhibit TNFα-induced degradation of IκBα, preventing the nuclear translocation of NF-κB p65/p50 complexes, which is critical for inflammatory responses .

Bioavailability and Pharmacokinetics

Despite its promising biological activities, this compound has been reported to have low bioavailability when administered orally (approximately 11.8%). This limited absorption may affect its therapeutic efficacy in vivo . Studies suggest that while this compound is stable in plasma, its binding to plasma proteins could impact its availability at target sites.

Eigenschaften

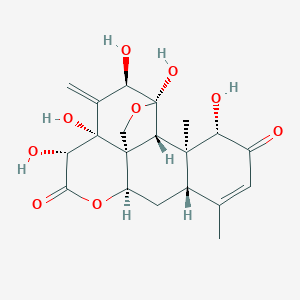

IUPAC Name |

4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O9/c1-7-4-10(21)13(23)17(3)9(7)5-11-18-6-28-20(27,16(17)18)12(22)8(2)19(18,26)14(24)15(25)29-11/h4,9,11-14,16,22-24,26-27H,2,5-6H2,1,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUWZJWAQQRCOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(=C)C4(C(C(=O)O3)O)O)O)(OC5)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84633-29-4 | |

| Record name | NSC339187 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.